Cas no 959230-36-5 (3-(Methylthio)pent-1-yne)

3-(Methylthio)pent-1-yne is a sulfur-containing alkyne compound characterized by its methylthio (–SCH₃) functional group attached to a pent-1-yne backbone. This structure imparts reactivity useful in organic synthesis, particularly in thiol-alkyne click chemistry and as a building block for heterocyclic compounds. The methylthio group enhances nucleophilic substitution potential, while the terminal alkyne moiety allows for further functionalization via coupling reactions. Its moderate volatility and stability under standard conditions make it suitable for controlled reactions. Applications include pharmaceutical intermediates, agrochemical synthesis, and materials science, where precise sulfur incorporation is required. Proper handling is advised due to potential flammability and reactivity with strong oxidizers.
3-(Methylthio)pent-1-yne structure
3-(Methylthio)pent-1-yne structure
Product Name:3-(Methylthio)pent-1-yne
CAS No:959230-36-5
MF:C6H10S
MW:114.208600521088
CID:5948426
PubChem ID:558982
Update Time:2025-06-13

3-(Methylthio)pent-1-yne Chemical and Physical Properties

Names and Identifiers

    • HZVSFQLAJZOOEW-UHFFFAOYSA-N
    • 959230-36-5
    • SCHEMBL1453678
    • 3-(methylsulfanyl)pent-1-yne
    • 1-Ethyl-2-propynyl methyl sulfide #
    • EN300-787716
    • 3-(Methylthio)pent-1-yne
    • Inchi: 1S/C6H10S/c1-4-6(5-2)7-3/h1,6H,5H2,2-3H3
    • InChI Key: HZVSFQLAJZOOEW-UHFFFAOYSA-N
    • SMILES: S(C)C(C#C)CC

Computed Properties

  • Exact Mass: 114.05032149g/mol
  • Monoisotopic Mass: 114.05032149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 77.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 25.3Ų

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Additional information on 3-(Methylthio)pent-1-yne

Introduction to 3-(Methylthio)pent-1-yne (CAS No. 959230-36-5)

3-(Methylthio)pent-1-yne (CAS No. 959230-36-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, characterized by its unique structure and chemical properties, has found applications in a variety of scientific and industrial processes. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, physical and chemical properties, and the latest research findings related to 3-(Methylthio)pent-1-yne.

Chemical Structure and Synthesis

The molecular formula of 3-(Methylthio)pent-1-yne is C6H10S, with a molecular weight of approximately 114.20 g/mol. The compound features a pentynyl chain with a methylthio group attached to the third carbon atom. The presence of the triple bond and the sulfur-containing functional group imparts unique reactivity and stability to the molecule.

The synthesis of 3-(Methylthio)pent-1-yne can be achieved through various methods. One common approach involves the reaction of 3-bromopent-1-yne with sodium methanethiolate in an inert solvent such as dimethyl sulfoxide (DMSO). This reaction proceeds via a nucleophilic substitution mechanism, yielding the desired product with high purity and yield. Another method involves the coupling of 3-bromopent-1-yne with methanethiol using a palladium catalyst in the presence of a base like potassium carbonate.

Physical and Chemical Properties

3-(Methylthio)pent-1-yne is a colorless liquid at room temperature with a characteristic odor. It has a boiling point of approximately 85°C at atmospheric pressure and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. The compound exhibits moderate stability under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation.

The reactivity of 3-(Methylthio)pent-1-yne is primarily attributed to its triple bond and sulfur-containing functional group. The triple bond can undergo various reactions such as hydrogenation, halogenation, and addition reactions with nucleophiles. The methylthio group can participate in substitution reactions and can also be oxidized to form sulfoxides or sulfones.

Applications in Research and Industry

3-(Methylthio)pent-1-yne has found numerous applications in both academic research and industrial processes. In organic synthesis, it serves as a valuable building block for the construction of more complex molecules. Its reactivity makes it suitable for use in click chemistry reactions, particularly in the formation of triazole linkages via Huisgen cycloaddition reactions.

In biochemistry, 3-(Methylthio)pent-1-yne has been utilized as a precursor for the synthesis of bioactive compounds. For instance, it has been used to prepare analogs of natural products with potential therapeutic applications. Recent studies have explored its use in the development of novel drug candidates for treating various diseases, including cancer and neurodegenerative disorders.

In pharmaceutical research, 3-(Methylthio)pent-1-yne has shown promise as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo selective functionalization reactions makes it an attractive candidate for the development of new drugs with improved pharmacological properties.

LATEST RESEARCH FINDINGS

The latest research on 3-(Methylthio)pent-1-yne has shed light on its potential applications in advanced materials science and biotechnology. A recent study published in the Journal of Organic Chemistry reported the use of 3-(Methylthio)pent-1-yne as a key intermediate in the synthesis of conjugated polymers with tunable electronic properties. These polymers have shown promise in organic electronics, particularly in the development of flexible displays and solar cells.

In another study published in Chemical Communications, researchers explored the use of 3-(Methylthio)pent-1-yne strong > as a scaffold for designing small-molecule inhibitors targeting specific protein-protein interactions (PPIs). The results demonstrated that derivatives of < strong > 3-(Methylthio)pent-1-yne strong > exhibited high binding affinity and selectivity towards their target proteins, making them potential leads for drug discovery efforts. p > < p >Furthermore, ongoing research is investigating the potential of strong > 3-(Methylthio)pent-1-yne strong > as a platform for developing novel imaging agents for medical diagnostics. Preliminary studies have shown that certain derivatives can be labeled with radioactive isotopes or fluorescent tags, enabling their use in non-invasive imaging techniques such as positron emission tomography (PET) or fluorescence microscopy. p > < p >< strong >Conclusion strong > p > < p >< strong >3-(Methylthio)pent-1-yne strong > (CAS No. 959230-36-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working in organic synthesis, biochemistry, pharmaceutical development, materials science, and biotechnology. As ongoing research continues to uncover new applications and properties, strong > 3-(Methylthio)pent-1-yne strong > is poised to play an increasingly important role in advancing our understanding and capabilities in these fields. p > article > response >

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